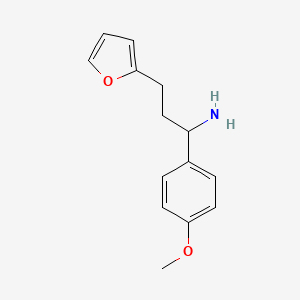
3-(2-Furanyl)-1-(4-methoxyphenyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furanyl)-1-(4-methoxyphenyl)-1-propanamine is a member of methoxybenzenes.
Applications De Recherche Scientifique
Antibacterial Activity
3-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, a compound related to 3-(2-Furanyl)-1-(4-methoxyphenyl)-1-propanamine, has demonstrated antibacterial properties. Through a process involving condensation with aromatic aldehydes and ketones and subsequent reduction, it was found to possess high antibacterial activity in its oxalate and hydrochloride forms (Arutyunyan et al., 2017).
Analytical and Forensic Chemistry
In the field of analytical and forensic chemistry, derivatives of 3-(2-Furanyl)-1-(4-methoxyphenyl)-1-propanamine have been studied for their presence in illicit substances. These studies include the synthesis and identification of contaminants in drugs, highlighting the compound's relevance in forensic science (Błachut et al., 2002).
Liquid Chromatography and Mass Spectrometry
This compound's analogs have been analyzed using liquid chromatography and mass spectrometry, particularly in distinguishing them from other closely related substances. Such analyses are crucial in understanding the compound's structure and properties (Deruiter et al., 1990).
Potential in Sensing Applications
A study on 3-hydroxychromones, which could include derivatives of 3-(2-Furanyl)-1-(4-methoxyphenyl)-1-propanamine, suggested their application as molecular sensors. These compounds respond to solvent changes, and their properties can be modulated by different factors, including substituent modifications (Klymchenko et al., 2003).
Propriétés
Formule moléculaire |
C14H17NO2 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
3-(furan-2-yl)-1-(4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C14H17NO2/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-7,10,14H,8-9,15H2,1H3 |
Clé InChI |
AZSMKIIOFLZAOU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CCC2=CC=CO2)N |
SMILES canonique |
COC1=CC=C(C=C1)C(CCC2=CC=CO2)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



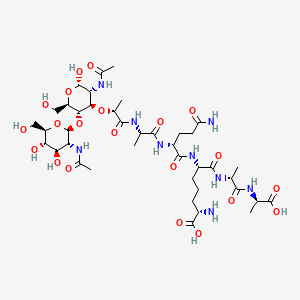
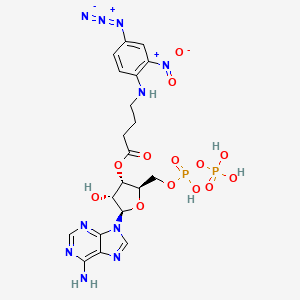
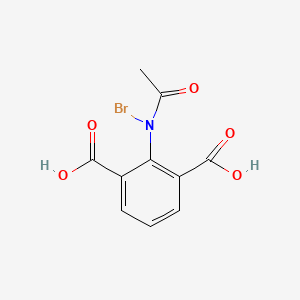
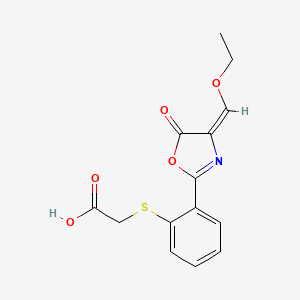
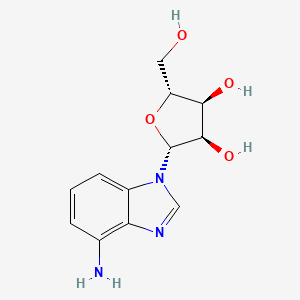
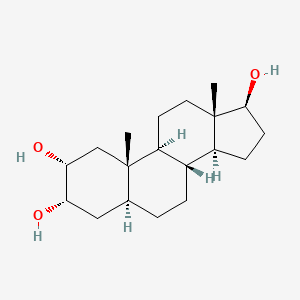
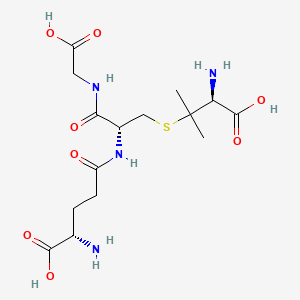

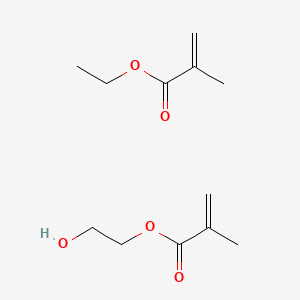
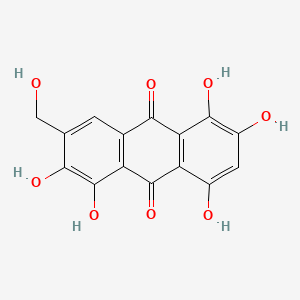

![N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cyclohexanecarboxamide](/img/structure/B1226715.png)
![N-cyclopentyl-2-[[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-(2-furanylmethyl)amino]hexanamide](/img/structure/B1226716.png)
![5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-furanylmethyl)-4-triazolecarboxamide](/img/structure/B1226717.png)